N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with multiple targets . For instance, some benzofuran derivatives have shown dramatic anticancer activities .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide are largely derived from its benzofuran core. Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity
Cellular Effects
For example, some benzofuran derivatives have been found to exhibit anti-tumor activity against human ovarian cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some benzofuran derivatives have been shown to have dose-dependent effects in animal models
Metabolic Pathways
Some benzofuran compounds have been found to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Methoxyethyl Group: The methoxyethyl group is introduced via etherification reactions.
Attachment of Phenoxyacetamide Group: The final step involves the attachment of the phenoxyacetamide group through amide bond formation.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method reduces reaction times and improves the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, especially at the benzofuran ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as an anti-viral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound with similar applications in treating skin conditions.
Angelicin: Known for its anti-tumor properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxyethyl and phenoxyacetamide groups contribute to its unique pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-18(17-11-14-7-5-6-10-16(14)24-17)12-20-19(21)13-23-15-8-3-2-4-9-15/h2-11,18H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCKSDSGDPLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.